molecular formula C9H10N2S B1300848 1-Ethyl-1H-benzoimidazole-2-thiol CAS No. 39573-31-4

1-Ethyl-1H-benzoimidazole-2-thiol

Cat. No. B1300848
CAS RN: 39573-31-4
M. Wt: 178.26 g/mol
InChI Key: UAVKJJWZLWPSMK-UHFFFAOYSA-N
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Description

1-Ethyl-1H-benzoimidazole-2-thiol is a compound that falls within the class of benzoimidazole derivatives, which are heterocyclic aromatic organic compounds. This class of compounds is known for its diverse range of biological activities and applications in various fields, including medicinal chemistry and material science. The benzoimidazole nucleus is a fusion of benzene and imidazole and is a part of many pharmacologically active compounds .

Synthesis Analysis

The synthesis of benzoimidazole derivatives can be achieved through various methods. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized via the reaction of a carbothioamide with ethyl bromopyruvate . Similarly, a series of 2-benzoimidazol-8-ethoxyquinolines and their nickel dihalides were synthesized and characterized, demonstrating the versatility in the synthesis of benzoimidazole-related compounds . Another example includes the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate through a three-component reaction . These methods highlight the synthetic accessibility of benzoimidazole derivatives, including those with thiol groups.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is often characterized using spectroscopic techniques and crystallography. For example, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using density functional theory (DFT) and confirmed by X-ray diffraction . The molecular structures of 2-benzoimidazol-8-ethoxyquinolines were determined by single crystal X-ray diffraction, revealing a distorted pyramidal geometry at nickel . These studies provide insights into the molecular conformations and electronic structures of benzoimidazole derivatives.

Chemical Reactions Analysis

Benzoimidazole derivatives can undergo various chemical reactions, expanding their utility in different chemical contexts. For instance, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives were prepared by interaction with different arylidinemalononitrile derivatives . The reactivity of ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide and related compounds was explored, leading to the synthesis of various derivatives, including those with thiol groups . These reactions demonstrate the chemical versatility of benzoimidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives are influenced by their molecular structure. For example, the compound 1,1-bis(benzoimidazole-2-yl)-2-(quinoxaline-2-yl) ethylene exhibited specific UV-Vis absorption and fluorescence emission properties, as well as a high melting point and initial decomposition temperature . The electrochemical behavior of 5-[2-(methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one and its metal complexes was investigated, indicating potential applications in electrochemical devices . These properties are crucial for the application of benzoimidazole derivatives in various fields.

Scientific Research Applications

Corrosion Inhibition

1-Ethyl-1H-benzoimidazole-2-thiol derivatives, specifically 2-ethyl-1H-benzo[d]imidazol-1-yl variants like EBIMOT, have been synthesized and evaluated for their corrosion inhibition properties. These compounds are effective in inhibiting corrosion of mild steel in sulfuric acid environments. The protective layer formed by these inhibitors on the mild steel surface is supported by various methods including gravimetric, electrochemical, and SEM studies. The adsorption characteristics follow the Langmuir adsorption isotherm, indicating a mix of physical and chemical adsorption mechanisms (Ammal et al., 2018).

Peptide Synthesis

The ionic liquid variant of 1-ethyl-3-methylimidazolium, namely 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]), has been successfully used as an alternative solvent for native chemical ligation of peptide fragments. This method efficiently enhances the yields and rates of ligation reactions, improving the solubility of peptides and replacing the need for toxic thiol additives commonly used in peptide synthesis (Kühl et al., 2014).

Antimicrobial Activity

Derivatives of 1H-benzimidazole, including those linked to 1,3,4-oxadiazole, have been synthesized and shown to possess significant antimicrobial activity. These compounds are particularly effective against various bacteria like Escherichia coli and Staphylococcus aureus, and fungi including Candida albicans and Aspergillus flavus. The structural modifications in these derivatives contribute to their potent antimicrobial properties (Salahuddin et al., 2017).

Coordination with Metal Ions

Compounds derived from 1H-benzimidazole-2-thiol exhibit the ability to coordinate with metal ions like technetium and rhenium. These complexes have been studied for their structural properties and potential applications in various fields. The ligand exchange reactions and formation of organometallic complexes with these compounds highlight the versatile chemical behavior and potential utility in creating complex molecular structures (Brugnati et al., 2005).

properties

IUPAC Name

3-ethyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVKJJWZLWPSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353846
Record name 1-Ethyl-1H-benzoimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1H-benzoimidazole-2-thiol

CAS RN

39573-31-4
Record name 1-Ethyl-1H-benzoimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1H-benzimidazole-2-thiol
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